1H-Indol-3-ol
Overview
Description
3-Hydroxyindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 3-Hydroxyindole is characterized by a hydroxyl group (-OH) attached to the third carbon of the indole ring. This compound is of significant interest due to its biological activities and applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
- Aryl hydrocarbon receptor (AhR) : AhR is a ligand-activated transcription factor that regulates gene expression. Indoxyl binds to AhR, leading to downstream effects on gene transcription .
- Interleukin-2 (IL-2) : Indoxyl derivatives, such as (1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid, specifically target IL-2 . IL-2 is essential for immune responses and T-cell activation.
Result of Action:
- Antiviral Activity : Some Indoxyl derivatives exhibit antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate inhibits influenza A virus .
- Other Biological Effects : Indoxyl’s diverse activities include anti-inflammatory, anticancer, antioxidant, and antidiabetic effects .
Action Environment:
- Gut Microbiota : Indoxyl is a gut-bacteria-derived metabolite from tryptophan. The gut environment influences its production .
Biochemical Analysis
Biochemical Properties
1H-Indol-3-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The interaction between this compound and these biomolecules is essential for maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have inhibitory activity against influenza A .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind with high affinity to multiple receptors
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyindole can be synthesized through several methods. One common approach involves the hydroxylation of indole using oxidizing agents. For example, the oxidation of indole with potassium permanganate in an alkaline medium can yield 3-hydroxyindole. Another method involves the use of microbial bioconversion, where specific enzymes catalyze the hydroxylation of indole to produce 3-hydroxyindole .
Industrial Production Methods: Industrial production of 3-hydroxyindole often employs biocatalytic approaches. Microbial cell factories, such as genetically engineered bacteria, can be used to convert indole into 3-hydroxyindole through enzymatic reactions. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyindole undergoes various chemical reactions, including:
Oxidation: 3-Hydroxyindole can be further oxidized to form compounds such as indigo, a well-known dye.
Reduction: Reduction of 3-hydroxyindole can yield indoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as monooxygenases for biocatalytic reactions.
Major Products:
Indigo: Formed through the oxidation of 3-hydroxyindole.
Indoline Derivatives: Formed through the reduction of 3-hydroxyindole.
Scientific Research Applications
3-Hydroxyindole has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential pharmaceutical applications.
Biology: Acts as a substrate in enzymatic studies to elucidate the pathways of tryptophan metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes and pigments, such as indigo
Comparison with Similar Compounds
Indole: The parent compound of 3-hydroxyindole, lacking the hydroxyl group.
2-Hydroxyindole: Similar structure with the hydroxyl group at the second carbon.
4-Hydroxyindole: Hydroxyl group attached to the fourth carbon.
7-Hydroxyindole: Hydroxyl group attached to the seventh carbon
Uniqueness of 3-Hydroxyindole: 3-Hydroxyindole is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This positional isomerism allows for unique interactions with enzymes and receptors, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1H-indol-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKPVGOLPKLUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861998 | |
Record name | 1H-Indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indoxyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-93-3, 69594-78-1 | |
Record name | Indoxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Indoxyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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